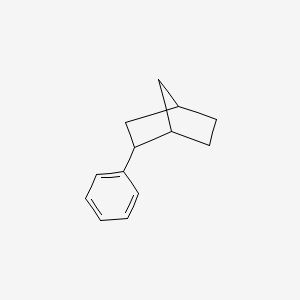
(2-Norbornyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Norbornyl)benzene is an organic compound that features a norbornyl group attached to a benzene ring The norbornyl group is a bicyclic structure derived from norbornane, which is known for its unique stability and reactivity due to its strained ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Norbornyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-norbornyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Norbornyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation, where electrophiles replace a hydrogen atom on the aromatic ring.
Oxidation: The compound can be oxidized under strong conditions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the norbornyl group, potentially opening the bicyclic ring structure.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups onto the benzene ring.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst can be used for halogenation.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Nitration: Nitro-(2-Norbornyl)benzene
Halogenation: Halogenated this compound derivatives
Oxidation: Benzoic acid derivatives
Aplicaciones Científicas De Investigación
(2-Norbornyl)benzene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of norbornyl derivatives and their interactions with aromatic systems.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: The compound’s unique structure may inspire the design of new pharmaceuticals with improved efficacy and stability.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of (2-Norbornyl)benzene involves its interaction with various molecular targets and pathways. The norbornyl group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The strained ring system of the norbornyl group can also undergo ring-opening reactions under certain conditions, leading to the formation of new products.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: The parent compound of the norbornyl group, known for its stability and unique reactivity.
Norbornene: A related bicyclic compound with a double bond, used in polymer chemistry and as a scaffold in medicinal chemistry.
Benzene Derivatives: Compounds like toluene, xylene, and styrene, which have different substituents on the benzene ring.
Uniqueness
(2-Norbornyl)benzene is unique due to the presence of the norbornyl group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable compound for studying the effects of strained ring systems on aromatic reactivity and for exploring new synthetic pathways and applications.
Propiedades
Número CAS |
17989-95-6 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
2-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-5,10,12-13H,6-9H2 |
Clave InChI |
FPSNRVOJKUSUFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


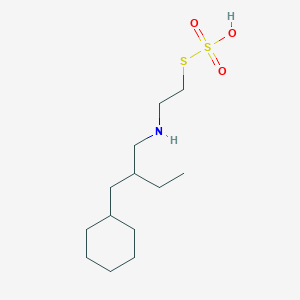
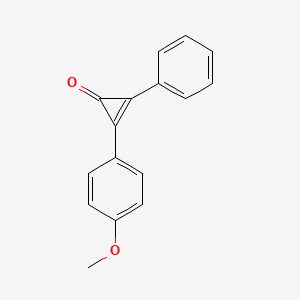
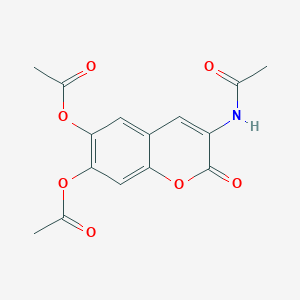

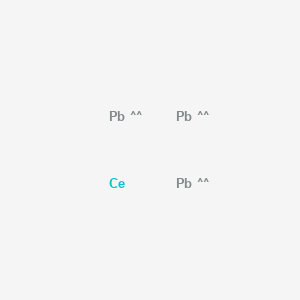
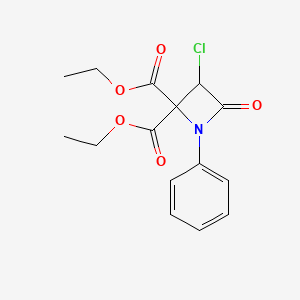
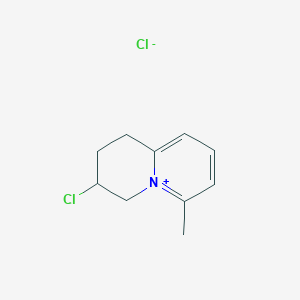

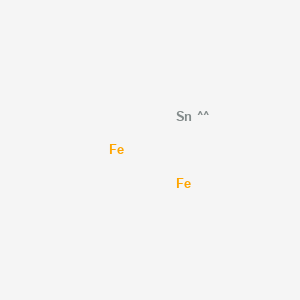
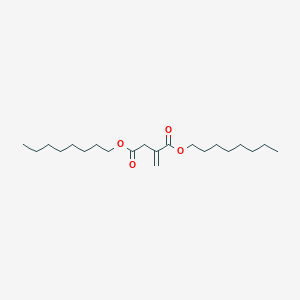
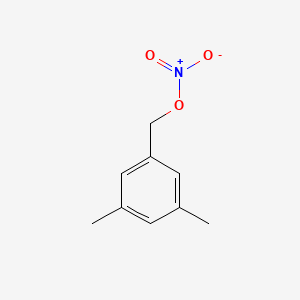
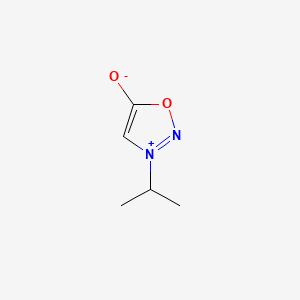
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)

